7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
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Overview
Description
7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Detailed synthetic routes are usually documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one .
- 5-chloro-2-ethyl-9-methyl-13-prop-2-enyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one .
Uniqueness
7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18ClN6O. Its structure features a tetrazatricyclo framework that contributes to its unique biological properties. The presence of chlorine and ethyl groups may influence its reactivity and interaction with biological targets.
Antiviral Properties
Recent studies indicate that derivatives of tetrazatricyclo compounds exhibit significant antiviral activity. Specifically, compounds similar to 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo have been shown to inhibit hepatitis B virus (HBV) replication in vitro. The mechanism involves interference with viral entry or replication processes within host cells .
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays revealed that the compound induces apoptosis in human leukemia and breast cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
- Mechanism of Action : The anticancer effects are thought to arise from the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression and viral replication:
- PARP1 Inhibition : It has been identified as a potential inhibitor of PARP1 (Poly ADP-ribose polymerase 1), which plays a crucial role in DNA repair mechanisms. This inhibition can sensitize cancer cells to chemotherapy .
- Kinase Activity : Preliminary data suggest that it may inhibit certain kinases involved in tumor growth signaling pathways .
Case Studies
-
Case Study on Antiviral Efficacy :
- A study reported that treatment with 7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo significantly reduced HBV replication in HepG2.2.15 cells by over 70% compared to untreated controls.
- The compound was administered at various concentrations (0.1 µM to 10 µM), with optimal results observed at 1 µM.
-
Case Study on Anticancer Activity :
- In a comparative study involving multiple cancer cell lines (MCF-7 for breast cancer and K562 for leukemia), the compound exhibited an IC50 of 5 µM for MCF-7 cells and 3 µM for K562 cells after 48 hours of treatment.
- Flow cytometry analysis confirmed an increase in early apoptotic markers in treated cells.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antiviral | HepG2.2.15 (HBV) | 1 | Inhibition of viral replication |
Anticancer | MCF-7 (Breast Cancer) | 5 | Induction of apoptosis |
Anticancer | K562 (Leukemia) | 3 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition | PARP1 | N/A | DNA repair inhibition |
Properties
CAS No. |
133627-20-0 |
---|---|
Molecular Formula |
C13H11ClN4O |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C13H11ClN4O/c1-2-18-11-8(4-3-6-15-11)13(19)17-10-9(14)5-7-16-12(10)18/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
AAWWSWAOXUPEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)Cl |
Origin of Product |
United States |
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